molecular formula C6H14Cl2Si B100300 Chloro(3-chloro-2-methylpropyl)dimethylsilane CAS No. 18145-83-0

Chloro(3-chloro-2-methylpropyl)dimethylsilane

Cat. No. B100300
CAS RN: 18145-83-0
M. Wt: 185.16 g/mol
InChI Key: RMILLRSLWHOHQS-UHFFFAOYSA-N
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Patent
US04614812

Procedure details

In a 100 ml apparatus, there were combined 7.1 g (0.075 mol) of Me2SiHCl, 8.7 g (0.075 mol) of Et3SiH, and 6.8 g (0.075 mol) of methallyl chloride. Pt catalyst solution (0.01 ml) was added at 32° C., causing an exothermic reaction to 94° C. in 4 min. Distillation of the complete reaction yielded 81.1% Me2SiClCH2CHMeCH2Cl and 3.6% Et3SiCH2CHMeCH2Cl. Et3SiH does promote slightly the reaction of Me2SiHCl with methallyl chloride.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0.01 mL
Type
reactant
Reaction Step Four
Yield
81.1%
Yield
3.6%

Identifiers

REACTION_CXSMILES
[SiH:1]([Cl:4])([CH3:3])[CH3:2].[SiH:5]([CH2:10][CH3:11])([CH2:8][CH3:9])[CH2:6][CH3:7].[CH2:12]([Cl:16])[C:13](=[CH2:15])[CH3:14]>>[Si:1]([CH2:14][CH:13]([CH2:12][Cl:16])[CH3:15])([CH3:3])([CH3:2])[Cl:4].[Si:5]([CH2:14][CH:13]([CH2:12][Cl:16])[CH3:15])([CH2:10][CH3:11])([CH2:8][CH3:9])[CH2:6][CH3:7]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
[SiH](C)(C)Cl
Step Two
Name
Quantity
8.7 g
Type
reactant
Smiles
[SiH](CC)(CC)CC
Step Three
Name
Quantity
6.8 g
Type
reactant
Smiles
C(C(C)=C)Cl
Step Four
Name
solution
Quantity
0.01 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an exothermic reaction to 94° C. in 4 min
Duration
4 min
DISTILLATION
Type
DISTILLATION
Details
Distillation of the complete reaction

Outcomes

Product
Name
Type
product
Smiles
[Si](Cl)(C)(C)CC(C)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.1%
Name
Type
product
Smiles
[Si](CC)(CC)(CC)CC(C)CCl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.